1-(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethanone

Description

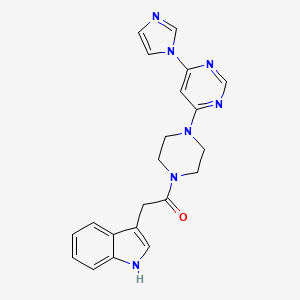

1-(4-(6-(1H-Imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethanone is a heterocyclic compound featuring a pyrimidine core fused with an imidazole ring, linked via a piperazine moiety to an indole-ethanone group. Its molecular structure integrates multiple pharmacophoric elements:

- Pyrimidine-imidazole core: The 6-(1H-imidazol-1-yl)pyrimidin-4-yl group provides a planar, nitrogen-rich scaffold capable of hydrogen bonding and π-π interactions, common in kinase inhibitors .

- Piperazine linker: The piperazine ring enhances solubility and serves as a flexible spacer, facilitating interactions with target proteins .

Properties

IUPAC Name |

1-[4-(6-imidazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N7O/c29-21(11-16-13-23-18-4-2-1-3-17(16)18)27-9-7-26(8-10-27)19-12-20(25-14-24-19)28-6-5-22-15-28/h1-6,12-15,23H,7-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTBNYUNAMXPTGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)N3C=CN=C3)C(=O)CC4=CNC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Structural Features

The compound features several key structural components:

- Imidazole Ring : A five-membered ring containing nitrogen, known for its role in various biological functions.

- Pyrimidine Ring : A six-membered ring that contributes to the compound's pharmacological properties.

- Piperazine Moiety : A six-membered ring containing two nitrogen atoms, often found in many pharmaceuticals.

- Indole Structure : A bicyclic structure that is significant in many natural products and pharmaceuticals.

Molecular Formula

The molecular formula of this compound is , with a molecular weight of approximately 342.41 g/mol.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Antitumor Activity : Preliminary studies suggest that derivatives of indole and imidazole exhibit significant antiproliferative effects against various cancer cell lines. The compound may inhibit key signaling pathways involved in tumor growth.

- Antimicrobial Properties : The imidazole and pyrimidine rings are known for their antimicrobial properties, potentially making this compound effective against certain bacterial strains.

- Cytotoxicity Studies : Initial cytotoxicity assessments indicate that the compound exhibits low toxicity to normal human cells, suggesting a favorable therapeutic index.

Case Studies and Research Findings

Recent studies have explored the biological activity of similar compounds, providing insights into the potential efficacy of this molecule:

- Study on Antitubercular Agents : Research on related piperazine derivatives demonstrated significant activity against Mycobacterium tuberculosis, with IC50 values indicating potent inhibitory effects (IC50 values ranging from 1.35 to 2.18 μM) . These findings suggest that the piperazine component may enhance antitubercular activity.

- Antiproliferative Effects : A series of indole derivatives were evaluated for their antiproliferative effects, showing GI50 values as low as 29 nM against specific cancer cell lines . This highlights the potential of indole-containing compounds in cancer therapy.

Comparative Biological Activity Table

Comparison with Similar Compounds

Pyrimidine-Imidazole-Piperazine Derivatives

Indole-Piperazine Derivatives

Pharmacological and Physicochemical Comparisons

Binding Affinity and Selectivity

- The target compound’s indole-ethanone group shares similarities with 5-HT6 receptor ligands (e.g., 3a), which exhibit sub-micromolar binding affinity (Ki < 100 nM) . However, the absence of a sulfonyl group in the target compound may reduce receptor specificity.

- Pyrimidine-imidazole derivatives (e.g., CAS 1286722-47-1 ) demonstrate kinase inhibitory activity, suggesting the target compound could target EGFR or VEGFR pathways .

Solubility and Lipophilicity

| Compound | logP (Predicted) | Solubility (mg/mL) |

|---|---|---|

| Target Compound | 2.8 (moderate) | ~0.1 (low) |

| 3a | 3.5 (high) | <0.05 (very low) |

| 6-(4-Methylpiperazin-1-yl)-1H-indole | 1.9 (low) | >1 (high) |

The target compound’s intermediate logP balances membrane permeability and solubility, advantageous for oral bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.